2-Fluoro-4-methyl-6-(trifluoromethyl)aniline
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Overview
Description
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline precursor. For example, starting with 2-fluoro-4-methylaniline, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amino alcohols .
Scientific Research Applications
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of dyes, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine, methyl, and trifluoromethyl groups on the aromatic ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the synthesis of specific heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,13H2,1H3 |
InChI Key |
WUOOKCQDEJEIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C(F)(F)F |
Origin of Product |
United States |
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